molecular formula C13H12N6O3 B12172389 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12172389
M. Wt: 300.27 g/mol
InChI Key: HAOSRAFBHLXYKT-UHFFFAOYSA-N
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Description

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-b]pyrazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

Antitubercular Activity

Research indicates that compounds with similar structural features to 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin) have been investigated for their anti-tubercular properties. A study synthesized various derivatives targeting Mycobacterium tuberculosis, revealing that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . The molecular interactions of these compounds suggest they could serve as promising candidates for further development against tuberculosis.

Anticancer Potential

The pyrazolo[3,4-b]pyridine scaffold, which is part of the compound's structure, is known for its anticancer properties. Pyrazoles have been documented to exhibit a range of biological activities including anticancer effects . Compounds derived from pyrazoles have shown efficacy against various cancer cell lines, making them valuable in cancer research and therapy development.

Antimicrobial Activity

Compounds featuring the pyrrolopyrazine framework have demonstrated antimicrobial properties. Research has indicated that derivatives can act against bacterial strains, suggesting that 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin) could be explored for its potential use as an antimicrobial agent .

Case Studies and Research Findings

Several studies highlight the potential of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activity against Mycobacterium tuberculosis. The most active compounds were identified through IC50 and IC90 assays .
  • Anticancer Activity Assessment : A review of pyrazolo compounds indicated their role as effective inhibitors in various cancer models. The structure-activity relationship (SAR) studies suggest modifications can enhance potency .

Mechanism of Action

The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide stands out due to its unique structure and potential biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Biological Activity

The compound 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a member of the pyrrolo[3,4-b]pyrazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N4O4C_{14}H_{12}N_4O_4 with a molecular weight of 288.27 g/mol. The structure features key functional groups that contribute to its biological activity, including the pyrrolo and pyrazole moieties.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibitory effects with IC50 values indicating strong potential as an anti-tubercular agent .
  • Antitumor Properties : Studies have indicated that derivatives of pyrrolo[3,4-b]pyrazines can inhibit tumor cell proliferation. The mechanism appears to involve disruption of tubulin polymerization, which is crucial for cell division .
  • Cytotoxicity : Evaluations against human embryonic kidney (HEK-293) cells revealed that certain derivatives are non-toxic at effective concentrations, suggesting a favorable safety profile for therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins associated with Mycobacterium tuberculosis, enhancing its potential as an anti-tubercular agent .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

StudyFindings
Identified significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra.
Demonstrated antitumor activity through inhibition of tubulin polymerization in cancer cell lines.
Molecular docking studies confirmed binding affinity to pantothenate synthetase in M. tuberculosis, supporting its role as a lead candidate for drug development.

Properties

Molecular Formula

C13H12N6O3

Molecular Weight

300.27 g/mol

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C13H12N6O3/c1-18-7-8(6-16-18)17-9(20)2-5-19-12(21)10-11(13(19)22)15-4-3-14-10/h3-4,6-7H,2,5H2,1H3,(H,17,20)

InChI Key

HAOSRAFBHLXYKT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCN2C(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

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